molecular formula C12H20N2O7 B122064 (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid CAS No. 723331-20-2

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

Cat. No. B122064
M. Wt: 304.3 g/mol
InChI Key: BSGWCSGMXAVYRT-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

  • NMR Spectroscopy in Metabolic Disease Diagnosis : Krawczyk and Gradowska (2007) utilized NMR spectroscopy to identify stereoisomers of methylcitric acid, a related compound, in urine. This technique aids in analyzing diastereoisomers in body fluids, offering potential in diagnosing metabolic diseases like propionic acidaemia and methylmalonic aciduria Krawczyk & Gradowska, 2007.

  • Biotechnological Production of Green Chemicals : Rohwerder and Müller (2010) discussed the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon. The study highlights the potential of using biotechnological processes for producing green chemicals, replacing conventional synthesis routes and petrochemicals as carbon sources Rohwerder & Müller, 2010.

  • Synthesis and Biological Evaluation in Drug Development : Majer et al. (2003) synthesized and evaluated thiol-based inhibitors of glutamate carboxypeptidase II (GCP II) for their potential in treating neuropathic pain. The study provides insights into the structural-activity relationship of such compounds Majer et al., 2003.

  • Enhancing Oral Bioavailability of Pharmaceuticals : Dash et al. (2019) worked on enhancing the oral bioavailability of 2-PMPA for treating neurological and psychiatric diseases. The study demonstrates the potential of specific prodrugs in improving the bioavailability of multiply charged compounds like 2-PMPA Dash et al., 2019.

  • Asymmetric Syntheses in Organic Chemistry : Gaucher et al. (1994) conducted total asymmetric syntheses of various acids, including norcoronamic acid, from the diastereoselective cyclization of specific butyronitriles. This research contributes to the field of organic chemistry and the synthesis of complex molecules Gaucher et al., 1994.

  • Pharmacokinetics in Drug Development : Rais et al. (2014) developed a bioanalytical method to evaluate the pharmacokinetics of the GCP-II inhibitor 2-PMPA. The study provides a framework for analyzing similarly charged molecules in pharmacological research Rais et al., 2014.

Safety And Hazards

The available resources do not provide specific information on the safety and hazards of 2S-CMCPA. However, it’s important to note that it is intended for research use only and not for human or veterinary use1.


Future Directions

The future directions of research involving 2S-CMCPA are not explicitly mentioned in the available resources. However, given its role in various scientific research applications, it’s likely that future research will continue to explore its biochemical and physiological effects, pharmacodynamics, and potential applications in lab experiments1.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGWCSGMXAVYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471136
Record name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

CAS RN

723331-20-2
Record name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

Citations

For This Compound
2
Citations
A Rakhimbekova - 2021 - dspace.cuni.cz
Glutamate carboxypeptidase II (GCPII) is a zinc-dependent carboxypeptidase with high expression levels in prostate carcinoma. As the enzyme represents a validated target for cancer …
Number of citations: 0 dspace.cuni.cz
S Boinapally, S Alati, Z Jiang, Y Yan, A Lisok, R Singh… - Molecules, 2023 - mdpi.com
Prostate-specific membrane antigen (PSMA)-based low-molecular-weight agents using beta(β)-particle-emitting radiopharmaceuticals is a new treatment paradigm for patients with …
Number of citations: 7 www.mdpi.com

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